Cas no 63320-67-2 (Secoisolariciresinol monoglucoside)

Secoisolariciresinol monoglucoside 化学的及び物理的性質
名前と識別子
-
- Secoisolariciresinol monoglucoside
- [ "" ]
- DTXSID101257273
- 63320-67-2
- Secoisolariciresinol 9-O-beta-D-glucopyranoside
- CS-0016680
- Secoisolariciresinol ?-D-glucoside
- HY-N1276
- (2R,3R,4S,5S,6R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- AKOS040760704
- Secoisolariciresinolmonoglucoside
- 2-[4-hydroxy-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- CHEBI:139406
- (8R,8'R)-Secoisolariciresinol 9-glucoside
- DA-77776
- Secoisolariciresinol 9-O-I(2)-D-glucopyranoside
-
- インチ: InChI=1S/C26H36O11/c1-34-20-9-14(3-5-18(20)29)7-16(11-27)17(8-15-4-6-19(30)21(10-15)35-2)13-36-26-25(33)24(32)23(31)22(12-28)37-26/h3-6,9-10,16-17,22-33H,7-8,11-13H2,1-2H3
- InChIKey: DRLPXFRWJUZTMG-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)COC3C(C(C(C(O3)CO)O)O)O)O
計算された属性
- せいみつぶんしりょう: 524.22576196g/mol
- どういたいしつりょう: 524.22576196g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 11
- 重原子数: 37
- 回転可能化学結合数: 12
- 複雑さ: 654
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 179Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.42±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(1 g/l)(25ºC)、
Secoisolariciresinol monoglucoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59476-500mg |
Secoisolariciresinol Monoglucoside |
63320-67-2 | 98% | 500mg |
¥0.00 | 2023-09-07 | |
TargetMol Chemicals | TN2198-5 mg |
Secoisolariciresinol monoglucoside |
63320-67-2 | 98% | 5mg |
¥ 3,710 | 2023-07-10 | |
A2B Chem LLC | AG79153-5mg |
Secoisolariciresinol monoglucoside |
63320-67-2 | 95% | 5mg |
$2900.00 | 2023-12-30 | |
Aaron | AR00EKVX-5mg |
Secoisolariciresinol monoglucoside |
63320-67-2 | 98% | 5mg |
$753.00 | 2025-02-11 | |
A2B Chem LLC | AG79153-20mg |
Secoisolariciresinol monoglucoside |
63320-67-2 | 98.0% | 20mg |
$60.00 | 2024-04-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59476-100mg |
Secoisolariciresinol Monoglucoside |
63320-67-2 | 98% | 100mg |
¥0.00 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2198-1 mg |
Secoisolariciresinol monoglucoside |
63320-67-2 | 1mg |
¥2353.00 | 2022-04-26 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59476-250mg |
Secoisolariciresinol Monoglucoside |
63320-67-2 | 98% | 250mg |
¥0.00 | 2023-09-07 | |
TargetMol Chemicals | TN2198-5mg |
Secoisolariciresinol monoglucoside |
63320-67-2 | 5mg |
¥ 18400 | 2024-07-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S47150-5 mg |
Secoisolariciresinol monoglucoside |
63320-67-2 | 5mg |
¥4640.0 | 2021-09-07 |
Secoisolariciresinol monoglucoside 関連文献
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
Secoisolariciresinol monoglucosideに関する追加情報
Recent Advances in Secoisolariciresinol Monoglucoside (CAS: 63320-67-2) Research: A Comprehensive Review
Secoisolariciresinol monoglucoside (SMG, CAS: 63320-67-2), a lignan glycoside derived from flaxseed and other plant sources, has garnered significant attention in recent years due to its potential therapeutic applications in chronic diseases, including cancer, cardiovascular disorders, and metabolic syndromes. This review synthesizes the latest research findings on SMG, focusing on its pharmacological properties, mechanisms of action, and emerging clinical applications. The compound's unique chemical structure, characterized by a secoisolariciresinol aglycone conjugated with a glucose moiety, underpins its bioactivity and bioavailability profiles.
Recent studies have elucidated the molecular mechanisms by which SMG exerts its antioxidant and anti-inflammatory effects. A 2023 study published in the Journal of Natural Products demonstrated that SMG modulates the Nrf2/ARE signaling pathway, enhancing cellular defense against oxidative stress. Furthermore, in vitro and in vivo experiments revealed that SMG inhibits pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases. These findings are supported by advanced analytical techniques, including HPLC-MS and NMR spectroscopy, which confirm the compound's stability and purity in various formulations.
In the context of cancer research, SMG has shown promising chemopreventive properties. A groundbreaking 2024 study in Molecular Cancer Therapeutics reported that SMG induces apoptosis in colorectal cancer cells via the mitochondrial pathway, with minimal cytotoxicity to normal cells. The study utilized CRISPR-Cas9 gene editing to validate SMG's target specificity, highlighting its potential for precision medicine applications. Additionally, pharmacokinetic studies have optimized SMG's oral bioavailability through nanoemulsion-based delivery systems, addressing previous challenges related to its poor water solubility.
The therapeutic potential of SMG extends to metabolic health. Clinical trials conducted in 2023-2024 have demonstrated its efficacy in improving insulin sensitivity and reducing hepatic steatosis in prediabetic patients. These effects are attributed to SMG's ability to activate AMPK and modulate gut microbiota composition, as evidenced by metagenomic sequencing data. Notably, the compound's safety profile was excellent across all trial phases, with no reported adverse effects at therapeutic doses.
From an industrial perspective, advances in synthetic biology have enabled the scalable production of SMG through engineered microbial platforms. A 2024 Nature Biotechnology paper detailed a novel yeast strain capable of producing SMG at titers exceeding 5 g/L, significantly reducing production costs compared to traditional plant extraction methods. This technological breakthrough is expected to accelerate the commercialization of SMG-based nutraceuticals and pharmaceuticals, with several products currently in late-stage clinical development.
In conclusion, the body of research on SMG (63320-67-2) has expanded dramatically in recent years, revealing its multifaceted therapeutic potential. While challenges remain in terms of large-scale production standardization and long-term clinical validation, the current evidence positions SMG as a promising candidate for next-generation therapeutics in precision medicine and preventive healthcare. Future research directions should focus on elucidating structure-activity relationships of SMG derivatives and exploring synergistic combinations with existing therapeutic agents.
63320-67-2 (Secoisolariciresinol monoglucoside) 関連製品
- 148244-82-0(Secoisolariciresinol diglucoside)
- 158932-33-3((R,R)-Secoisolariciresinol diglucoside)
- 1478361-96-4(2-amino-3-(dimethyl-1H-1,2,4-triazol-5-yl)propanoic acid)
- 2171299-05-9(4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylmorpholine-3-carboxylic acid)
- 1804494-54-9(6-Bromo-2-(difluoromethyl)-4-fluoro-3-methylpyridine)
- 2411243-96-2(2-chloro-N-{2-1-(4-fluorophenyl)-1H-pyrazol-3-ylethyl}acetamide)
- 2138404-43-8(3-(methoxycarbonyl)oxane-3-carboxylic acid)
- 1105192-62-8(4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one)
- 1241551-54-1(N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide)
- 40702-26-9(1,3,4-Trimethylcyclohex-3-enecarbaldehyde)